1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Overview
Description
Synthesis Analysis
The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- involves a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole in DMF. Sodium hydride (NaH) is added in several portions. After 1 hour, iodomethane is added. The cooling bath is removed and stirring is continued for 18 hours.Molecular Structure Analysis
The molecular formula of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is C9H10N2O2S . The InChI code is 1S/C9H10N2O2S/c1-11-8-6-4-3-5-7 (8)10-9 (11)14 (2,12)13/h3-6H,1-2H3 . The molecular weight is 210.26 g/mol .Physical And Chemical Properties Analysis
1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- is a solid at 20 degrees Celsius . It has a melting point of 132.0 to 136.0 °C . The compound is moisture sensitive and should be stored under inert gas .Scientific Research Applications
Organic Synthesis Reagent
The compound is also a reagent in organic synthesis. It’s used in Julia-Type Methylenation reactions, which are useful for introducing methylene groups into ketones and aldehydes under mild conditions . This reaction is significant in the synthesis of complex organic molecules.
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Some benzimidazole molecules act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes, which are involved in the biosynthesis of cell walls . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .
Biochemical Pathways
It is known that benzimidazole derivatives can interfere with the biosynthesis of bacterial cell walls , which could potentially affect various downstream effects related to cell growth and division.
Result of Action
Based on the known actions of similar benzimidazole compounds, it can be inferred that the compound may lead to the decomposition and death of cells by interfering with the biosynthesis of cell walls .
properties
IUPAC Name |
1-methyl-2-methylsulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVTXFWEKBHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348796 | |
Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61078-14-6 | |
Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-methyl-2-(methylsulfonyl)benzimidazole a practical reagent for methylenation reactions?
A1: 1-methyl-2-(methylsulfonyl)benzimidazole (1e) functions as a Julia-type reagent, similar to Julia-Lythgoe olefination reactions. [] The research highlights several advantageous properties:
- High Yields: The reagent facilitates the conversion of various aldehydes and ketones into their corresponding terminal alkenes with high yields. []
- Mild Reaction Conditions: The reactions proceed efficiently under mild conditions, utilizing either NaHMDS at temperatures ranging from -55°C to room temperature or t-BuOK at room temperature for 1 hour, all within a DMF solvent. []
- Ease of Purification: The byproducts generated during the reaction are easily separable, simplifying the purification process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.